molecular formula C21H21NO4 B12301110 N-Fmoc-N-cyclopropyl-L-alanine

N-Fmoc-N-cyclopropyl-L-alanine

Cat. No.: B12301110
M. Wt: 351.4 g/mol
InChI Key: FYIWZDMXOCBTJE-UHFFFAOYSA-N
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Description

Definition and Classification as a Noncanonical Amino Acid Derivative

N-Fmoc-N-cyclopropyl-L-alanine is classified as a noncanonical amino acid (ncAA) derivative. Unlike the 20 standard proteinogenic amino acids that are directly encoded by the genetic code, noncanonical amino acids are not. nih.govresearchgate.netnews-medical.netazolifesciences.com They can be either naturally occurring or chemically synthesized. researchgate.net this compound is a derivative of the amino acid alanine (B10760859), meaning it has the basic alanine structure but with specific modifications. medchemexpress.com

The name itself provides clues to its structure:

N-Fmoc: This indicates the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid. The Fmoc group is a crucial protecting group used in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptides. It prevents unwanted reactions at the amino group while the peptide chain is being assembled. chemimpex.com

N-cyclopropyl: This signifies that a cyclopropyl (B3062369) group is also attached to the nitrogen atom of the alanine backbone. The cyclopropyl group is a three-membered carbon ring.

L-alanine: This denotes that the core of the molecule is the L-isomer of alanine, the stereoisomer that is predominantly found in natural proteins.

This compound is also known by other names, including Fmoc-Cpa-OH and N-Fmoc-3-cyclopropyl-L-alanine. peptide.com

Significance in Modern Peptide Chemistry and Medicinal Discovery Paradigms

The exploration of noncanonical amino acids like this compound has become a pivotal strategy in modern medicinal chemistry and drug discovery. nih.govresearchgate.net For over a century, peptide-based drugs have had a significant impact on human health, but many are limited by issues such as poor stability in the digestive system. nih.gov The incorporation of ncAAs into peptide structures is a powerful method to overcome these limitations and to expand the chemical diversity of peptides. researchgate.net

The use of ncAAs allows for the creation of peptidomimetics, which are molecules that mimic the structure of natural peptides but have improved drug-like properties. nih.gov These modifications can enhance a peptide's stability against enzymatic degradation, improve its ability to cross cell membranes, and fine-tune its binding affinity and selectivity for its biological target. chemimpex.comnih.gov Consequently, ncAAs are increasingly found in new pharmaceutical products.

Structural Rationale for its Incorporation into Bioactive Molecules

The specific structural features of this compound are what make it a valuable building block in the design of bioactive molecules.

The cyclopropyl group is a key component. As a small, strained ring, it introduces significant conformational constraints on the peptide backbone. researchgate.net This rigidity can lock the peptide into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or an enzyme. This pre-organization can lead to higher binding affinity and specificity. The cyclopropyl moiety is found in a variety of natural products that exhibit important biological activities. researchgate.net

Furthermore, the N-alkylation (in this case, N-cyclopropylation) of the peptide backbone removes the hydrogen bond donor capability of the amide nitrogen. nih.gov This modification can disrupt the typical hydrogen bonding patterns within a peptide, influencing its secondary structure and making it less susceptible to cleavage by proteases, thereby increasing its metabolic stability. nih.gov

The Fmoc group , while primarily a tool for synthesis, is essential for the practical application of this amino acid in peptide chemistry. chemimpex.com It allows for the controlled, stepwise addition of this compound into a growing peptide chain during solid-phase peptide synthesis.

In essence, the incorporation of this compound into a peptide sequence is a strategic design choice aimed at creating more robust, potent, and selective therapeutic candidates.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₁NO₄
Molecular Weight 351.40 g/mol
CAS Number 1821827-07-9
Appearance White to off-white solid
Purity Typically ≥95% or ≥97%
IUPAC Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-cyclopropyl-L-alanine

Data sourced from multiple chemical suppliers and databases. tiangroup.netsigmaaldrich.comlgcstandards.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)

InChI Key

FYIWZDMXOCBTJE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthesis Methodologies for N Fmoc N Cyclopropyl L Alanine and Its Incorporation

Synthetic Routes to N-Fmoc-N-cyclopropyl-L-alanine Building Blocks

The creation of cyclopropane-containing amino acids requires specialized synthetic strategies to construct the strained three-membered ring with the correct stereochemistry.

Recent advancements have focused on developing modular and scalable routes to cyclopropane (B1198618) amino acids, avoiding hazardous reagents like neurotoxic oxidants or costly precious metal catalysts. acs.orgresearchgate.net A notable strategy involves a one-pot, multi-step process that converts an N-Boc cyclic carbamate (B1207046) ethyl ester into an Fmoc-protected cyclopropane analogue. acs.org This approach has been successfully applied to synthesize an analogue of the therapeutic peptide Osteostatin. acs.orgacs.org The scalability of such methods is a key advantage; for instance, 1-cyclopropylcyclopropanecarboxylic acid has been prepared on a large scale (900 mmol) and subsequently converted to the N-Boc-protected amine via a Curtius degradation. nih.gov These modular approaches allow for the functionalization and diversification of the cyclopropane amino acid intermediates. acs.orgresearchgate.net

StrategyKey FeaturesScaleReference
Modular one-pot conversionN-Boc cyclic carbamate to Fmoc-amino acidLab-scale acs.orgacs.org
Curtius degradationCarboxylic acid to N-Boc-amineUp to 900 mmol nih.gov

A stereoselective and improved method for synthesizing cyclopropane amino acids utilizes an intramolecular isocyanate trapping mechanism through a Hofmann rearrangement. acs.orgresearchgate.net This process allows for the synthesis of enantioenriched and diastereopure bicyclic carbamates from common laboratory reagents. nih.govacs.org The Hofmann rearrangement of an amide precursor, often mediated by an oxidant, generates an isocyanate intermediate which is then trapped intramolecularly to form the cyclic carbamate. acs.orgmasterorganicchemistry.com This versatile intermediate can then be ring-opened to access the desired cyclopropane amino acid, which can be further functionalized. acs.orgresearchgate.net This method has been shown to be compatible with various functional groups and can be used to produce key pharmaceutical intermediates. nih.govresearchgate.net

The general mechanism of the Hofmann rearrangement involves the treatment of a primary amide with a halogen (like bromine) in the presence of a base, leading to an N-haloamide. masterorganicchemistry.com Subsequent rearrangement results in an isocyanate, which in this specific application, is trapped to form the cyclic product. acs.orgmasterorganicchemistry.com

Traditional methods for synthesizing cyclopropane amino acids generally fall into two main categories. nih.gov

Reactions of C1-equivalents with dehydroamino acids: This approach involves the cyclopropanation of a dehydroalanine (B155165) derivative. nih.govgoogle.com The reaction often employs carbene or carbenoid chemistry, such as the Corey-Chaykovsky reaction or 1,3-dipolar cycloadditions, to introduce the one-carbon unit that forms the cyclopropane ring. nih.gov

Bisalkylation of malonic acid derivatives: This method involves the formal bisalkylation of a malonic acid derivative or a protected amino-ester with a 1,2-dihaloethane. nih.govresearchgate.net This approach builds the cyclopropane ring by forming two new carbon-carbon bonds on the same central carbon atom. While straightforward, this method can be less stereoselective than more modern approaches. researchgate.net

Conventional MethodDescriptionKey Reagents/IntermediatesReference
C1-Equivalents with Dehydroamino AcidsCyclopropanation of an unsaturated amino acid precursor.Dehydroalanine derivatives, diazo compounds, ylides. nih.govgoogle.com
BisalkylationCyclodialkylation of a malonate or glycine (B1666218) equivalent.Dialkyl malonate, 1,2-dibromoethane. nih.govresearchgate.net

These conventional methods, while foundational, often lack the scalability, stereocontrol, and operational simplicity of more advanced strategies like the intramolecular Hofmann rearrangement. nih.govacs.org

The choice of solvent and reaction conditions is critical for optimizing the yield and purity of this compound building blocks. In the Hofmann rearrangement-based synthesis of cyclic carbamates, a non-nucleophilic solvent is essential to prevent unwanted side reactions with the isocyanate intermediate. acs.org Acetonitrile has been identified as a suitable solvent for this transformation. acs.org

For the subsequent protection and functionalization steps, Dimethylformamide (DMF) is a commonly used solvent due to its ability to dissolve a wide range of reagents. nih.gov The choice of oxidant in the Hofmann rearrangement also impacts the yield. While N-Bromosuccinimide (NBS) can be effective, its applicability may be limited to smaller-scale reactions, with yields decreasing upon scale-up. nih.gov Temperature control is also crucial; ring-opening reactions of the cyclic carbamates are often performed at temperatures ranging from 40 °C to 70 °C depending on the specific nucleophile and substrate. nih.gov

StepSolventKey ReagentsConditionsOutcomeReference
Hofmann RearrangementAcetonitrileAmide precursor, N-Bromosuccinimide (NBS)Room TemperatureFormation of cyclic carbamate nih.govacs.org
Nucleophilic Ring-OpeningDMFCyclic carbamate, Nucleophile (e.g., NaN₃)40 °CFunctionalized cyclopropane amino acid nih.gov
Fmoc-ProtectionDMFAmino acid, Fmoc-Cl, DIPEARoom TemperatureFmoc-protected product vulcanchem.com

Methods for Peptide Incorporation Utilizing this compound

Once the protected amino acid building block is synthesized, it can be incorporated into a growing peptide chain. The Fmoc protecting group is specifically designed for use in the most common method of peptide synthesis. google.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides in a laboratory setting. nih.govbachem.com The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and then sequentially adding amino acids to build the peptide chain. bachem.com The use of the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group to protect the α-amino group of the incoming amino acid is a cornerstone of modern SPPS. bachem.commasterorganicchemistry.com

The general cycle for incorporating an amino acid like this compound into a peptide using Fmoc-based SPPS is as follows:

Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like DMF. masterorganicchemistry.comrsc.org This exposes a free amine ready for coupling.

Washing: The resin is thoroughly washed with a solvent, usually DMF, to remove the piperidine and any by-products. bachem.com

Coupling: The this compound is pre-activated and then added to the resin. Activation is commonly achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). rsc.org The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound peptide to form a new peptide bond.

Washing: The resin is washed again to remove excess reagents and soluble by-products. bachem.com

This cycle is repeated for each amino acid in the desired sequence. bachem.com The incorporation of non-canonical amino acids like this compound follows standard SPPS protocols, and its successful integration into a functionality-rich therapeutic peptide analogue has been demonstrated. acs.orgacs.org Automated synthesizers, sometimes employing microwave irradiation to accelerate the coupling and deprotection steps, are frequently used to perform these cycles efficiently. bachem.com

SPPS StepReagents/SolventsTypical ConditionsPurposeReference
Fmoc Deprotection20% Piperidine in DMFRoom Temperature, ~5-20 minRemoval of N-terminal Fmoc group masterorganicchemistry.comrsc.org
Amino Acid CouplingFmoc-amino acid, HATU, DIPEA, DMFRoom Temperature, ~20 min to 2hFormation of the peptide bond rsc.org
Final CleavageTrifluoroacetic acid (TFA), scavengers (e.g., TIS, water)Room Temperature, ~2-3 hCleavage of peptide from resin and removal of side-chain protecting groups masterorganicchemistry.com

Role of the Fmoc Protecting Group in Peptide Elongation and Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the widely adopted solid-phase peptide synthesis (SPPS) methodology. wikipedia.orgamericanpeptidesociety.org Its primary role is to serve as a temporary protecting group for the α-amino group of an amino acid, preventing self-polymerization and directing the sequence-specific assembly of the peptide chain. americanpeptidesociety.orgyoutube.com The Fmoc group is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org

A key feature of the Fmoc group is its lability under basic conditions, a property that is central to its function in peptide elongation. youtube.com It is stable to acids and most other reagents used during the coupling steps, but it can be rapidly and cleanly removed by treatment with a weak organic base, most commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This selective removal, known as deprotection, unmasks the N-terminal amine of the growing peptide chain, making it available for coupling with the carboxyl group of the next incoming Fmoc-protected amino acid. lgcstandards.com This cycle of deprotection and coupling is repeated to elongate the peptide chain one residue at a time. lgcstandards.com

The stability of the Fmoc group under non-basic conditions ensures the integrity of the N-terminus during the coupling reaction, where activating agents are used to form the amide bond. publish.csiro.au Furthermore, the cleavage of the Fmoc group generates a dibenzofulvene-piperidine adduct, which has a strong ultraviolet (UV) absorbance. wikipedia.orgyoutube.com This property is exploited for real-time, quantitative monitoring of the deprotection reaction, allowing for confirmation that the step is complete before proceeding to the next coupling, thereby enhancing the efficiency and success rate of the synthesis. wikipedia.org

Feature of Fmoc GroupDescriptionSignificance in Peptide Synthesis
Protection Masks the N-terminal α-amino group of the amino acid.Prevents unwanted side reactions and self-polymerization, enabling controlled, stepwise peptide chain assembly. americanpeptidesociety.orgyoutube.com
Base Lability Cleaved rapidly by weak bases like piperidine.Allows for selective and mild deprotection of the N-terminus without affecting acid-labile side-chain protecting groups or the resin linkage. wikipedia.orgamericanpeptidesociety.org
Acid Stability Stable under the acidic conditions often used to remove side-chain protecting groups.Essential for orthogonal protection strategies, ensuring only the N-terminal group is removed during elongation cycles. wikipedia.orgnih.gov
UV Absorbance The dibenzofulvene byproduct of deprotection is highly UV-active.Enables spectrophotometric monitoring to ensure complete deprotection before the subsequent coupling step. wikipedia.org

Considerations for Solution-Phase Peptide Coupling

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), remains a highly relevant and advantageous strategy, especially for the large-scale production of short to medium-length peptides. acs.orgmdpi.com Unlike SPPS where the growing peptide is anchored to a resin, SolPPS involves carrying out all reactions in a solution, with the purification of the intermediate peptide at each step. acs.orgmdpi.com

A primary advantage of SolPPS is scalability. acs.org The purification of intermediates via methods like crystallization or extraction can be more amenable to industrial scale-up and can lead to very high-purity products at each stage. acs.org This approach can also have a better green chemistry profile, as the amounts of reagents and solvents can often be minimized compared to the large excesses used in SPPS. acs.orgrsc.org

Several critical factors must be considered for successful solution-phase coupling:

Solvent Choice: The solvent must be suitable for dissolving both the protected amino acid and the growing peptide chain, while not interfering with the coupling reaction. mdpi.com Solvents that facilitate easy work-up and purification, such as those immiscible with aqueous or alkane washes, are particularly valuable. google.com

Coupling Reagents: The choice of coupling reagent is crucial for promoting rapid and efficient amide bond formation while minimizing the risk of racemization, especially at the C-terminal residue of the activated acid. mdpi.com Reagents like propylphosphonic anhydride (B1165640) (T3P®) have been shown to facilitate fast and epimerization-free coupling, generating water-soluble by-products that are easily removed. mdpi.com

Stoichiometry: SolPPS allows for the use of stoichiometric or near-stoichiometric amounts of reagents, which is more cost-effective and sustainable than the large excesses typically required in SPPS to drive reactions to completion. mdpi.com

Purification of Intermediates: A key difference from SPPS is the need to isolate and purify the peptide intermediate after each coupling and deprotection cycle. mdpi.com While this adds steps, it ensures the high purity of the final product and allows for the removal of by-products and unreacted starting materials before the next step. acs.org Convergent strategies, where smaller protected peptide fragments are synthesized and then coupled together, are often employed to increase efficiency. acs.org

Coupling ReagentAcronymPhaseKey Features
Propylphosphonic AnhydrideT3P®SolutionFast, low racemization, water-soluble by-products, suitable for green chemistry protocols. mdpi.comrsc.org
Tetramethylfluoroformamidinium hexafluorophosphateTFFHSolution/SolidEffective activating agent. google.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTUSolution/SolidCommon and effective uronium-based coupling reagent. google.com
DiisopropylcarbodiimideDICSolution/SolidA widely used carbodiimide (B86325) for activating carboxyl groups. iris-biotech.de

Conformational Analysis and Structural Impact in Peptides

Influence of the Cyclopropyl (B3062369) Moiety on Peptide Backbone and Side-Chain Conformation

The N-cyclopropyl group acts as a potent conformational director. Unlike modifications to the side chain (Cβ), N-alkylation directly alters the properties of the peptide backbone, leading to predictable and often desirable structural constraints.

The incorporation of N-alkylated amino acids, including N-cyclopropyl-L-alanine, generally disrupts the formation of regular, repeating secondary structures like α-helices and β-sheets. These structures are stabilized by a network of hydrogen bonds between backbone amide protons (N-H) and carbonyl oxygens (C=O). The substitution of the amide proton with a cyclopropyl group eliminates the possibility for this residue to act as a hydrogen bond donor, thereby interrupting the hydrogen-bonding pattern essential for helices and sheets.

However, this disruption can favor the formation of local, non-repeating structures, particularly β-turns. A β-turn is a four-residue motif that reverses the direction of the peptide chain. N-alkylated residues are often found at the i+1 or i+2 positions of β-turns, where the specific steric constraints they impose can help stabilize the turn conformation. The cyclopropyl group, by restricting the Ramachandran φ angle, can lock the backbone into a geometry conducive to turn formation.

The primary impact of the N-cyclopropyl group is a drastic reduction in the conformational flexibility of the peptide backbone. jst.go.jpnih.gov In a standard peptide bond, rotation can occur around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. The covalent attachment of the bulky and rigid cyclopropyl ring to the nitrogen atom introduces a significant steric barrier that severely restricts the rotation around the N-Cα bond. This forces the φ dihedral angle into a narrow range of values, effectively locking the local backbone conformation. This reduction in entropy can be advantageous, as it pre-organizes the peptide into a specific shape, potentially increasing its binding affinity for a biological target. rsc.org

As previously noted, the most direct impact on hydrogen bonding is the removal of the amide proton. An N-cyclopropyl-L-alanine residue cannot participate as a donor in the N(i+4)→O(i) hydrogen bonds that define an α-helix or the inter-strand hydrogen bonds of a β-sheet. This makes it an effective "helix-breaker". researchgate.net While it cannot donate a hydrogen bond, the carbonyl group of the N-cyclopropyl-L-alanine residue can still act as a hydrogen bond acceptor, allowing it to participate in structures like β-turns where the hydrogen bond might be of the N(i+3)→O(i) type.

It is instructive to compare the conformational effects of N-cyclopropyl-L-alanine with those of cyclized α,α-disubstituted amino acids, such as 1-aminocyclopropane-1-carboxylic acid (Ac₃c). While both introduce cyclic constraints, the location and nature of the constraint lead to different structural outcomes.

FeatureN-cyclopropyl-L-alanineα,α-disubstituted Amino Acids (e.g., Ac₃c)
Location of Constraint On the amide nitrogen (N-alkylation)At the alpha-carbon (Cα-substitution)
Amide Proton (N-H) Absent; cannot act as a hydrogen bond donor.Present; can participate in hydrogen bonding.
Primary Torsional Constraint Restricts the phi (φ) dihedral angle.Restricts both phi (φ) and psi (ψ) angles.
Impact on Secondary Structure Generally acts as a helix/sheet breaker; promotes β-turns.Potent inducers of helical structures (3₁₀- and α-helices). rsc.org
Mechanism of Action Steric hindrance at the N-terminus of the residue.Steric hindrance around the central Cα atom.

Advanced Biophysical and Computational Methodologies for Conformational Elucidation

Determining the precise three-dimensional structure of peptides containing N-cyclopropyl-L-alanine requires sophisticated analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for studying conformation in solution.

NMR spectroscopy provides a wealth of information about peptide structure at the atomic level. steelyardanalytics.com

1D and 2D NMR: One-dimensional (1D) ¹H-NMR spectra can confirm the incorporation of the amino acid by identifying the characteristic signals of the cyclopropyl and alanine (B10760859) protons. chemicalbook.com However, for a full structural assignment, two-dimensional (2D) techniques are essential.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of individual amino acid residues by mapping the through-bond scalar couplings between protons. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for conformational analysis. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons, allowing for the determination of internuclear distances that serve as constraints for structure calculation. For N-cyclopropyl-L-alanine, NOEs between the cyclopropyl protons and other protons on the peptide backbone or adjacent side chains can precisely define the orientation of the residue.

¹³C-NMR Lineshape Analysis: The chemical shifts of carbon atoms, particularly the Cα and Cβ carbons, are highly sensitive to the local peptide conformation. researchgate.netsteelyardanalytics.com The expected ¹³C chemical shifts for the N-cyclopropyl-L-alanine residue can be estimated and compared to experimental values to infer conformational properties.

The table below shows typical ¹³C chemical shift ranges for relevant carbon atoms. Deviations from these ranges in a peptide context can indicate specific conformational states.

Carbon AtomTypical Chemical Shift Range (ppm)Conformational Significance
Alanine Cα 48 - 55Sensitive to backbone φ and ψ angles.
Alanine Cβ 15 - 20Less sensitive to backbone, but can be influenced by side-chain rotamers.
Cyclopropyl CH₂ 5 - 15Characteristic upfield shift due to ring strain.
Cyclopropyl CH 15 - 25Can vary based on substitution and electronic environment.
Carbonyl (C=O) 169 - 175Chemical shift is influenced by local geometry and hydrogen bonding. steelyardanalytics.com

Furthermore, if the N-cyclopropyl-L-alanine residue is undergoing slow conformational exchange on the NMR timescale (e.g., cis-trans isomerization of the preceding peptide bond), it can lead to broadening of the NMR signals. ¹³C-NMR lineshape analysis at different temperatures can be used to study these dynamic processes and determine the energetic barriers between different conformational states.

X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional molecular structures from a crystal. nih.gov For peptides incorporating N-cyclopropyl-L-alanine, this method can precisely determine bond lengths, bond angles, and torsion angles in the solid state. The process involves crystallizing the peptide and exposing the crystal to an X-ray beam; the resulting diffraction pattern is then used to calculate an electron density map from which the atomic structure is built and refined. nih.govnih.gov

This analysis would reveal the exact orientation of the cyclopropyl group relative to the peptide backbone and the side chain. It would also elucidate how this residue influences local secondary structures, such as β-turns or helices, and how it participates in the crystal packing through intermolecular interactions. nih.govmdpi.com The resulting structural data serves as a crucial benchmark for computational modeling and solution-state studies.

Illustrative Data from a Hypothetical X-ray Crystallography Experiment:

The table below represents typical data obtained from a successful crystallographic analysis of a peptide containing N-cyclopropyl-L-alanine. Note: This data is for illustrative purposes only and does not represent published experimental results.

ParameterIllustrative ValueSignificance
Crystal System OrthorhombicDescribes the basic shape and symmetry of the unit cell.
Space Group P2₁2₁2₁Defines the symmetry operations within the unit cell, crucial for structure solution. researchgate.net
Unit Cell Dimensions a=10.2 Å, b=15.5 Å, c=25.1 Å, α=β=γ=90°The dimensions of the repeating unit that forms the crystal.
Resolution 1.5 ÅIndicates the level of detail in the electron density map; lower values are better.
Key Dihedral Angles (Φ, Ψ) Φ = -65°, Ψ = +150°Defines the backbone conformation of the N-cyclopropyl-L-alanine residue, suggesting a specific secondary structure.
R-factor / R-free 0.18 / 0.21Statistical measures of the agreement between the crystallographic model and the experimental X-ray data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. americanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for different types of secondary structures like α-helices, β-sheets, turns, and random coils. americanpeptidesociety.orgnih.gov

Illustrative Data from a Hypothetical CD Spectroscopy Experiment:

This table shows representative CD spectral data for a peptide containing N-cyclopropyl-L-alanine, highlighting features indicative of a particular secondary structure. Note: This data is for illustrative purposes only and does not represent published experimental results.

Secondary Structure FeatureWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Interpretation
Negative Band 1 222-15,000A strong negative band here is characteristic of α-helical content. stanford.edu
Negative Band 2 208-18,000A second negative band, often coupled with the 222 nm band, reinforces the presence of an α-helix. nih.gov
Positive Band 192+35,000A strong positive band in the far-UV region is also a key indicator of α-helical structure. stanford.edu
β-Sheet Indicator ~217-5,000A broad negative band around this wavelength would suggest the presence of β-sheet content. americanpeptidesociety.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For peptides with N-cyclopropyl-L-alanine, MD simulations provide invaluable insights into the dynamic conformational landscape in solution, complementing the static picture from X-ray crystallography. nih.gov By simulating the interactions between the peptide and solvent molecules, MD can predict preferred conformations, flexibility, and the transitions between different structural states. github.com

Illustrative Data from a Hypothetical MD Simulation Study:

The following table outlines typical parameters and key findings from an MD simulation of a peptide containing N-cyclopropyl-L-alanine. Note: This data is for illustrative purposes only and does not represent published experimental results.

Parameter / FindingIllustrative Value / DescriptionSignificance
Force Field AMBER, CHARMM, or GROMOSThe set of equations and parameters used to describe the potential energy of the system. plos.org
Solvent Model TIP3P or SPC/E (Explicit Water)Represents the solvent environment, crucial for accurately simulating peptide behavior in solution. plos.org
Simulation Time 500 nanoseconds (ns)The duration of the simulation; longer times allow for the sampling of more conformational states.
Predominant Conformation Polyproline II (PPII) helixThe most frequently observed structure for the residue during the simulation.
Ramachandran Plot Analysis High population density in the β-region (Φ≈-75°, Ψ≈+145°)Shows the sterically allowed and observed dihedral angles, defining the conformational space.
Root Mean Square Fluctuation (RMSF) Low RMSF for the N-cyclopropyl-L-alanine residue (e.g., < 1.0 Å)Indicates that the residue introduces local rigidity into the peptide backbone.

Hydrogen-Deuterium Exchange (HDX) Studies

Hydrogen-Deuterium Exchange coupled with Mass Spectrometry (HDX-MS) is a powerful technique for probing protein and peptide conformation and dynamics in solution. chromatographyonline.com The method measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from a deuterated solvent (e.g., D₂O). nih.gov The exchange rate is highly dependent on solvent accessibility and hydrogen bonding; amides involved in stable structures like α-helices and β-sheets are protected and exchange slowly, while those in flexible or disordered regions exchange rapidly. ntu.edu.sg

Applying HDX-MS to a peptide with N-cyclopropyl-L-alanine would reveal how this residue affects the local and global solvent accessibility and structural stability. A decrease in deuterium uptake in regions flanking the modified residue would suggest that it induces a more compact or ordered structure, effectively shielding the backbone amides from the solvent. chemrxiv.org Conversely, an increase in uptake could indicate that the modification introduces disorder.

Illustrative Data from a Hypothetical HDX-MS Experiment:

This table presents example data from an HDX-MS experiment, showing the deuterium uptake for different peptide fragments. Note: This data is for illustrative purposes only and does not represent published experimental results.

Peptide Fragment (Residues)Sequence SegmentDeuterium Uptake after 10 min (%)Interpretation
1-7 G-S-T-Cpa -V-L-A35%Low uptake in the fragment containing N-cyclopropyl-L-alanine (Cpa) suggests this region is structurally ordered and/or solvent-shielded.
8-15 (Control Peptide) K-I-E-A -F-G-Q-P65%Higher uptake in the analogous fragment with a standard Alanine (A) indicates it is more flexible or solvent-exposed.
16-22 Y-N-R-D-S-I-W80%High uptake suggests this C-terminal region is highly flexible and solvent-accessible, likely representing a random coil conformation. ntu.edu.sg

Applications in Advanced Biomolecular Design and Medicinal Chemistry

Rational Design of Bioactive Peptides and Peptidomimetics

The rational design of peptides with improved therapeutic profiles often involves the introduction of non-canonical amino acids to overcome the inherent limitations of their natural counterparts, such as poor stability and low bioavailability. nih.gov N-Fmoc-N-cyclopropyl-L-alanine is a key derivative in this context, offering precise control over molecular architecture. chemimpex.com

The introduction of this compound into a peptide sequence is a powerful strategy for increasing its structural diversity and complexity. chemimpex.comchemimpex.com The cyclopropyl (B3062369) group, due to its rigid and strained three-membered ring, introduces significant conformational constraints on the peptide backbone. vulcanchem.com This steric hindrance limits the rotational freedom around the peptide bonds, guiding the peptide to adopt specific and predictable secondary structures. vulcanchem.com

Nuclear magnetic resonance (NMR) studies on analogous compounds have revealed that the stereoelectronic effects of the cyclopropane (B1198618) ring can induce gauche conformations in adjacent peptide bonds. vulcanchem.com This preferentially stabilizes compact folded structures, such as β-turns, which are critical motifs for mediating biological interactions, including receptor binding. vulcanchem.comacs.org By forcing a peptide chain into a well-defined conformation, the cyclopropyl moiety reduces the conformational entropy of the unbound state, which can lead to more favorable binding energetics. This ability to pre-organize a peptide into its bioactive conformation is a key advantage in rational drug design.

Table 1: Conformational Influence of N-cyclopropyl-L-alanine

Structural Impact Mechanism Reference
Conformational Rigidity The strained cyclopropyl ring introduces steric hindrance, restricting bond rotation. vulcanchem.com
Induction of β-Turns Stereoelectronic effects of the ring promote gauche conformations in adjacent peptide bonds, stabilizing β-turn motifs. vulcanchem.com

The incorporation of N-cyclopropyl-L-alanine can significantly modulate the pharmacological properties of peptides. chemimpex.com The cyclopropyl group, being a small carbocycle, increases the lipophilicity of the amino acid residue. This is reflected in its calculated partition coefficient (logP ≈ 3.2), which indicates a greater preference for a lipid environment compared to an aqueous one. vulcanchem.com

This increased lipophilicity can enhance a peptide's ability to cross cellular membranes, a critical factor for bioavailability, especially for intracellular targets. nih.gov N-alkylation of peptide backbones, a category to which N-cyclopropyl modification belongs, is a known strategy to improve pharmacokinetic profiles by increasing membrane permeability and proteolytic stability. nih.gov While increasing lipophilicity, the compound maintains good solubility in polar aprotic solvents like dimethylformamide (DMF), which is essential for its use in standard solid-phase peptide synthesis (SPPS) protocols. vulcanchem.com Therefore, the cyclopropyl modification offers a mechanism to fine-tune the hydrophobic-hydrophilic balance of a peptide, which is crucial for optimizing both its solubility in physiological fluids and its ability to penetrate biological barriers. chemimpex.com

The unique structural constraints imposed by N-cyclopropyl-L-alanine are instrumental in optimizing a ligand's potency and its selectivity for a specific receptor target. chemimpex.com By locking a segment of the peptide into a distinct conformation, the cyclopropyl group helps to present the key interacting side chains in an optimal orientation for binding to the receptor's surface. vulcanchem.com This pre-organization can lead to a significant increase in binding affinity and, consequently, potency.

Research into ligands for chromodomains (ChDs), which are protein modules involved in gene regulation, illustrates this principle. In a study aimed at developing selective inhibitors for the CBX8 chromodomain, the introduction of a cyclopropyl group at a key position (P(-2)) of a peptide-based ligand resulted in increased affinity for CBX8. acs.org However, this modification also led to decreased selectivity over the related CBX7, demonstrating that while potency can be enhanced, the effects on selectivity depend on the specific structural differences between the target and off-target binding pockets. acs.org The differing shapes of the binding pockets in CBX8 (which has a leucine (B10760876) residue) and CBX6 (isoleucine) interact differently with the cyclopropyl ring, highlighting how this small modification can be used to probe and exploit subtle architectural variations between receptor subtypes. acs.org

Table 2: Impact of Cyclopropyl Glycine (B1666218) on Ligand-Receptor Binding (CBX8 Case Study)

Ligand Modification Target Effect on Affinity Effect on Selectivity (vs. CBX7) Reference
P(-2) Cyclopropyl Glycine CBX8 Increased Decreased acs.org

Development of Next-Generation Therapeutic Agents

The unique properties conferred by this compound make it a valuable component in the development of new classes of therapeutics. Its incorporation can lead to novel molecular scaffolds and enhance the efficacy of existing drug classes, such as antimicrobial peptides.

Cyclopropane-containing amino acids are increasingly recognized as privileged motifs in medicinal chemistry, appearing in a number of active pharmaceutical ingredients (APIs). nih.gov The cyclopropane ring is the most common small, non-heteroatomic ring system found in pharmaceuticals. nih.gov this compound serves as a versatile building block for creating these novel pharmaceutical scaffolds. nih.govchemimpex.com

By incorporating this amino acid, chemists can design peptidomimetics with three-dimensional structures that mimic a wide range of peptide secondary structures, from β-turns to β-strands. researchgate.net This structural mimicry allows for the creation of smaller, more stable molecules that can replicate the biological activity of larger peptides but with improved drug-like properties. The use of such building blocks is a key strategy in moving beyond traditional peptide therapeutics to develop next-generation agents that are more robust and effective. nih.gov

The rise of antimicrobial resistance (AMR) has created an urgent need for new antibiotics. researchgate.net Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and novel mechanisms of action, which can be difficult for bacteria to develop resistance against. researchgate.net However, natural AMPs often suffer from poor stability in the body due to degradation by proteases. researchgate.net

A key strategy to overcome this limitation is the integration of non-canonical amino acids (ncAAs), such as cyclopropane-containing residues, into AMP sequences. nih.govresearchgate.net This modification can enhance proteolytic stability, improve potency, and broaden the spectrum of activity. researchgate.net A study on novel α-melanocyte-stimulating hormone (α-MSH) analogues demonstrated this approach. Researchers replaced the native Gly10 residue with various unconventional amino acids, including 1-amino-cyclopropane carboxylic acid, a related cyclopropyl amino acid. plos.org The resulting peptide analogues showed substantial antimicrobial activity against various Candida strains as well as gram-positive and gram-negative bacteria, with conformational analysis indicating that a stable helical structure was key to their function. plos.org This highlights the potential of using building blocks like this compound to engineer highly stable and potent AMPs to combat the global threat of AMR. nih.gov

Table 3: List of Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound Fmoc-Cpa-OH
Dimethylformamide DMF
1-amino-cyclopropane carboxylic acid ACC
α-melanocyte-stimulating hormone α-MSH
Grazoprevir
Leucine
Isoleucine

Design and Synthesis of Peptide-Drug Conjugates

Peptide-drug conjugates (PDCs) are a class of targeted therapeutics that utilize a peptide to deliver a cytotoxic drug or other payload to specific cells or tissues. The design of PDCs involves the strategic assembly of a targeting peptide, a linker, and a payload. The use of non-canonical amino acids, such as those with cyclopropyl groups, is a key strategy in the development of innovative PDCs. mdpi.com

The synthesis of peptides intended for conjugation often employs standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. diva-portal.org this compound, with its Fmoc-protected α-amino group, is fully compatible with this methodology. The Fmoc group provides stable protection during the coupling of subsequent amino acids and can be selectively removed under mild basic conditions to allow for chain elongation. chemimpex.com

The cyclopropyl moiety itself can be part of the linker strategy or can be incorporated into the peptide backbone to modulate its properties. For instance, the inherent stability conferred by the cyclopropyl group can protect the peptide carrier from premature degradation, ensuring the intact PDC reaches its target. Furthermore, the design of PDCs can leverage the specific binding properties endowed by the cyclopropyl group to enhance affinity for the target receptor, such as the kappa-opioid receptor (KOR). smolecule.com The synthesis process involves the careful coupling of the peptide, containing the N-cyclopropyl-L-alanine residue, to the drug molecule, often through a selectively cleavable linker. diva-portal.org

Mimicry of Endogenous Amino Acid Residues for Enhanced Stability (e.g., hydrolytically stable dehydroalanine (B155165) mimics)

A significant application of N-cyclopropyl-L-alanine is in its use as a stable mimic of naturally occurring but less stable amino acid residues, such as dehydroalanine (Dha). tudublin.ie Dehydroamino acids are found in a variety of natural products and are characterized by an α,β-double bond. researchgate.net This feature, while conferring conformational rigidity, also makes them susceptible to reactions like hydration or Michael additions, which can lead to loss of biological activity. tudublin.ieresearchgate.net For example, the dehydroalanine moiety in the lantibiotic nisin is prone to cleavage at physiological pH, resulting in ring-opening and a complete loss of activity. tudublin.ie

Structure-Activity Relationship (SAR) Investigations in Cyclopropyl-Containing Peptides

The incorporation of cyclopropyl-containing amino acids is a powerful tool in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. The unique steric and electronic properties of the cyclopropyl group can have profound effects on peptide stability and ligand-receptor interactions. rsc.orgnih.gov

Impact on Enzymatic Stability and Proteolytic Resistance

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The introduction of non-canonical amino acids is a well-established strategy to overcome this limitation. nih.govacs.org Cyclopropyl amino acids, in particular, have been shown to significantly enhance the stability of peptides against enzymatic cleavage. rsc.orggoogle.comgoogle.com

The increased proteolytic resistance is attributed to several factors:

Steric Hindrance : The cyclopropyl group can sterically block the approach of proteases to the adjacent peptide bonds, preventing them from fitting into the enzyme's active site.

Conformational Constraint : The rigid nature of the cyclopropyl ring restricts the conformational freedom of the peptide backbone. rsc.org This can lock the peptide into a conformation that is not recognized by degradative enzymes. nih.gov

Altered Electronic Properties : The unique electronic character of the cyclopropane ring can influence the adjacent amide bond, making it less susceptible to hydrolysis.

This enhanced stability has been demonstrated in various contexts. For example, peptides modified with cyclopropyl amino acids show increased metabolic stability and are more resistant to degradation by enzymes like renin. rsc.orggoogle.comgoogle.com Backbone cyclization, a strategy that can be facilitated by conformationally constrained residues like cyclopropyl alanine (B10760859), has also been shown to dramatically improve the metabolic stability of peptides against intestinal enzymes. nih.gov

Table 1: Research Findings on the Impact of Cyclopropyl Moieties on Peptide Stability
Peptide/Compound ClassModificationObserved Effect on StabilityReference
General PeptidesIncorporation of cyclopropyl amino acidsIncreased metabolic stability and resistance to plasma clearance. rsc.org
Peptide HormonesSubstitution with cyclopropyl amino acidsStabilized against cleavage by enzymes. google.comgoogle.com
α,β-PeptidesInclusion of β-amino acids (related principle)Substantial increase in resistance to proteolysis by trypsin and chymotrypsin. acs.org
Melanocortin Peptide AnalogsBackbone cyclizationEnhanced metabolic stability in the presence of intestinal enzymes. nih.gov

Role in Ligand-Receptor Binding Interactions

The cyclopropyl group plays a critical role in modulating how a peptide ligand interacts with its biological receptor. Its conformational rigidity and hydrophobicity can significantly influence binding affinity and selectivity. rsc.org

The introduction of a cyclopropyl group can lead to an entropically more favorable binding event. rsc.org By pre-organizing the peptide into a bioactive conformation, the entropic penalty paid upon binding is reduced. Furthermore, the cyclopropyl group can engage in specific, favorable interactions within the receptor's binding pocket. These include:

Hydrophobic Interactions : The nonpolar cyclopropyl ring can fit into hydrophobic pockets within the receptor. rsc.org In studies of A2BAR agonists, the cyclopropyl substituent was observed binding within a hydrophobic cavity defined by key amino acid residues. acs.org

C–H⋯π Interactions : The C-H bonds of the cyclopropyl ring can interact favorably with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the receptor binding site. rsc.org

Conformational Influence : The cyclopropyl group can induce specific secondary structures, such as β-turns, or influence the isomeric distribution of nearby bonds, which can be crucial for effective receptor engagement. nih.govsci-hub.se

SAR studies have provided concrete examples of these effects. In a series of NOP receptor ligands, a cyclopropylmethyl group was shown to occupy a lipophilic site, and modifications to this part of the molecule significantly impacted binding affinity. frontiersin.org Similarly, in HIV-1 protease inhibitors, a small hydrophobic cyclopropyl group was found to fill a specific sub-site pocket, contributing to the inhibitor's potency. nih.gov Docking studies have visualized these interactions, showing the cyclopropyl moiety making critical contacts with essential amino acid residues inside the active pocket of receptors like the human androgen receptor. rsc.org

Table 2: Examples of Cyclopropyl-Containing Ligands and Their Receptor Interactions
Ligand ClassTarget ReceptorRole of Cyclopropyl GroupReference
DihydronoroxymorphinonesNOP, MOP, KOP, DOP Opioid ReceptorsThe 17-cyclopropylmethyl group occupies a lipophilic site, influencing binding affinity. nih.govfrontiersin.org
Formyl TripeptidesChemotactic ReceptorsInduces a greater percentage of the bioactive E conformation, enhancing peptide-receptor interactions. nih.govsci-hub.se
HIV-1 Protease InhibitorsHIV-1 ProteaseFills a hydrophobic pocket (S1' subsite), contributing to inhibitory activity. nih.gov
Androgen Receptor LigandsHuman Androgen ReceptorForms C–H⋯C(cyclopropyl) and C–H(cyclopropyl)⋯π interactions with active site residues, enhancing binding affinity. rsc.org
Adenosine Receptor LigandsA2B Adenosine ReceptorBinds within a hydrophobic cavity, interacting with key residues like Trp247, Val191, and Ile93. acs.org

Future Directions and Emerging Research Opportunities

Exploration of Stereoselective and Green Synthetic Pathways

The development of synthetic routes to non-canonical amino acids like N-Fmoc-N-cyclopropyl-L-alanine that are both stereoselective and environmentally benign is a growing area of interest. nih.gov Current methodologies often rely on multi-step procedures that may involve hazardous reagents or produce significant waste. nih.gov Future research will likely focus on the following:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to directly introduce the cyclopropyl (B3062369) group in a stereocontrolled manner would represent a significant advancement. This could involve transition-metal catalysis or organocatalysis to achieve high enantioselectivity.

Biocatalysis: The use of enzymes to catalyze the formation of the cyclopropyl-amino acid scaffold offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. du.edu The discovery and engineering of novel enzymes, such as cyclopropyl synthases, could enable the direct and stereospecific synthesis of N-cyclopropyl-L-alanine. du.edu

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts. colab.ws This includes exploring one-pot reactions and minimizing the use of protecting groups to streamline the synthesis of this compound. nih.gov

A recent improved method for synthesizing noncanonical cyclopropane (B1198618) amino acids avoids neurotoxic oxidants and precious metal catalysts by using an intramolecular isocyanate trapping via a Hofmann rearrangement. nih.gov

Integration into Advanced Computational Peptide Design Platforms

Computational tools are becoming indispensable in the rational design of peptides with specific functions. The integration of the unique conformational parameters of N-cyclopropyl-L-alanine into these platforms will open new avenues for designing novel therapeutic peptides.

Force Field Parameterization: Accurate molecular mechanics force fields are essential for reliable computational modeling. Future work will involve the development and validation of specific parameters for the N-cyclopropyl-alanine residue to better predict its conformational behavior within a peptide chain.

De Novo Peptide Design: Advanced algorithms can be used to design peptides from the ground up with desired structural and functional properties. Incorporating N-cyclopropyl-L-alanine into these design platforms will allow for the exploration of a much broader chemical space, potentially leading to the discovery of peptides with enhanced stability, binding affinity, and specificity. nih.gov

Virtual Screening: Computational screening of virtual libraries of peptides containing N-cyclopropyl-L-alanine against specific biological targets can accelerate the discovery of new drug candidates. This approach allows for the rapid identification of promising lead compounds for further experimental validation.

Expansion of Therapeutic Applications Beyond Current Scope

The incorporation of N-cyclopropyl-L-alanine into peptides can significantly enhance their pharmacological properties, including metabolic stability and receptor selectivity. iris-biotech.de This opens the door to a wide range of potential therapeutic applications.

Antimicrobial Peptides (AMPs): The constrained conformation provided by the cyclopropyl group could be exploited to design AMPs with increased potency and reduced susceptibility to proteolytic degradation, a major challenge in the development of peptide-based antibiotics. nih.gov

Enzyme Inhibitors: The unique stereochemistry of N-cyclopropyl-L-alanine can be used to design highly specific inhibitors of enzymes implicated in various diseases. For example, cyclopropane-containing compounds have been investigated as components of kinase inhibitors. iris-biotech.de

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions. The rigidified structure of peptides containing N-cyclopropyl-L-alanine may allow for the design of potent and specific inhibitors of these challenging targets. acs.org

Research has shown that N-alkylation of an alanine (B10760859) residue can increase the inhibitory activity of certain peptides. nih.gov This suggests that the N-cyclopropyl group in this compound could be a valuable modification for enhancing the therapeutic potential of peptides.

In-depth Investigations of Structure-Function Relationships via Integrated Biophysical and Biochemical Characterization

A thorough understanding of how the N-cyclopropyl modification influences peptide structure and function is crucial for its rational application in drug design. Future research will rely on a combination of biophysical and biochemical techniques to elucidate these relationships.

High-Resolution Structural Studies: Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for determining the precise three-dimensional structures of peptides containing N-cyclopropyl-L-alanine. mdpi.comnih.govdiva-portal.org This will provide detailed insights into how the cyclopropyl group affects local and global peptide conformation. nih.gov

Conformational Dynamics: Investigating the conformational flexibility of these peptides is key to understanding their binding thermodynamics and kinetics. Techniques like molecular dynamics simulations and various spectroscopic methods can provide information on the dynamic behavior of these molecules in solution. nih.gov

Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying the binding affinity and kinetics of N-cyclopropyl-alanine-containing peptides to their biological targets. mdpi.comresearchgate.net This data is critical for establishing structure-activity relationships (SAR). nih.gov

Enzymatic Stability Assays: Assessing the resistance of these modified peptides to degradation by proteases is crucial for determining their in vivo half-life and therapeutic potential. nih.gov

By systematically exploring these areas, the scientific community can unlock the full potential of this compound as a versatile tool for creating next-generation peptide-based therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Fmoc-N-cyclopropyl-L-alanine, and what purity thresholds are critical for peptide synthesis applications?

  • Methodology : Use Fmoc solid-phase peptide synthesis (SPPS) with orthogonal protection strategies. Purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Critical purity thresholds (>97% by HPLC) ensure minimal side-products in peptide elongation .
  • Data Validation : Confirm purity using LC-MS and compare retention times with standards. Impurities >3% may require repurification to avoid truncated peptides .

Q. What analytical techniques are recommended for characterizing the stereochemical integrity of this compound?

  • Methodology : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Validate results using circular dichroism (CD) spectroscopy and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm absence of racemization .
  • Troubleshooting : If optical rotation values deviate from literature, re-examine coupling conditions (e.g., base choice, reaction time) to prevent epimerization .

Q. What are the recommended storage conditions to maintain the stability of this compound over extended periods?

  • Protocol : Store at -20°C under inert gas (argon/nitrogen) in airtight, light-resistant containers. Pre-dry solvents (DMF, DCM) to <50 ppm water content to prevent Fmoc-deprotection .
  • Stability Testing : Monitor degradation via TLC or 19F^{19}\text{F} NMR (if fluorinated analogs are used) over 6-month intervals .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis when steric hindrance from the cyclopropyl group occurs?

  • Optimization Strategies :

  • Use coupling reagents with high activation efficiency (e.g., HATU/DIPEA in DMF) at 50°C for 2–4 hours.
  • Incorporate backbone amide protection (e.g., 2,4-dimethoxybenzyl) to reduce aggregation .
    • Data Contradictions : If coupling yields remain <90%, evaluate resin swelling (e.g., switch to PEG-based resins) or employ microwave-assisted synthesis .

Q. How to resolve discrepancies in melting point data for this compound across different research reports?

  • Analysis Framework :

  • Verify polymorphic forms via X-ray crystallography or differential scanning calorimetry (DSC).
  • Reassess purity using elemental analysis and HPLC-MS to rule out hydrate/solvate formation .
    • Case Study : A 5°C variation in melting points may arise from residual solvents (e.g., DMF); employ high-vacuum drying (>24 hours) before characterization .

Q. How to design experiments to assess the impact of cyclopropyl substitution on peptide conformation when incorporating this compound?

  • Experimental Design :

  • Synthesize model peptides with and without cyclopropyl substitution.
  • Analyze secondary structures via CD spectroscopy and 2D 1H^{1}\text{H}-15N^{15}\text{N} HSQC NMR.
  • Perform molecular dynamics (MD) simulations to map conformational restraints imposed by the cyclopropyl group .
    • Contradiction Management : If structural data conflicts with computational models, validate force field parameters using quantum mechanics/molecular mechanics (QM/MM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.